molecular formula C34H60N2O17 B6333291 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid CAS No. 871133-36-7

3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid

Cat. No. B6333291
CAS RN: 871133-36-7
M. Wt: 768.8 g/mol
InChI Key: IKPIYLUYRFENAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid” is a chemical compound with the CAS Number: 756525-98-1 . It has a molecular weight of 328.32 . The compound is in solid form and should be stored in a dry, room temperature environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 328.32 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Chemical and Biological Research Applications

Research in the chemical and biological fields often explores compounds with complex structures for various purposes, including the development of new materials, pharmaceuticals, and understanding biological processes. For instance, studies on compounds similar in complexity to 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid may focus on:

  • Biodegradation and Environmental Fate : Research on the biodegradation and environmental fate of organic compounds provides insights into how complex chemicals break down in the environment. Studies like those on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater reveal how microorganisms degrade organic pollutants, offering perspectives on managing chemical pollutants (Thornton et al., 2020)^1^.

  • Pharmacological Properties : The exploration of naturally occurring compounds for their pharmacological properties, such as the study on glycyrrhetinic acids from licorice for anticancer agent discovery, illustrates the interest in structurally complex molecules for therapeutic applications (Hussain et al., 2021)^2^.

  • Material Science and Synthesis : Studies on the synthesis and applications of chemical compounds, including phosphonic acids, highlight the ongoing research into developing new materials and chemical agents for various industrial and scientific uses (Sevrain et al., 2017)^3^.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Mal-amido-PEG12-acid, also known as 3-(2-(2-(3-(Maleinimido-1-yl)propanamido)ethoxy)ethoxy)propanoic acid, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Mal-amido-PEG12-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The maleimide group of the compound will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .

Biochemical Pathways

The biochemical pathways affected by Mal-amido-PEG12-acid are those involved in the ubiquitin-proteasome system . By forming PROTACs, Mal-amido-PEG12-acid can selectively degrade target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of Mal-amido-PEG12-acid are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of Mal-amido-PEG12-acid’s action is the selective degradation of target proteins . This can lead to changes at the molecular and cellular levels, depending on the specific function of the degraded protein .

Action Environment

The action of Mal-amido-PEG12-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the maleimide group and the stability of the formed amide bond . Additionally, the presence of other reactive groups can influence the selectivity of the compound’s action .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPIYLUYRFENAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N2O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-amido-PEG12-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.